Isocarboxazid

Catalog No.
S530884
CAS No.
59-63-2
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocarboxazid

CAS Number

59-63-2

Product Name

Isocarboxazid

IUPAC Name

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)

InChI Key

XKFPYPQQHFEXRZ-UHFFFAOYSA-N

SMILES

Array

solubility

Very slightly soluble in hot water
2.24e-01 g/L

Synonyms

5-Methyl-3-isoxazole-carboxylic Acid 2-Benzylhydrazide; 3-(N-Benzylhydrazinocarbonyl)-5-methylisoxazole; Ro-5-0831; Marplan;

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2

The exact mass of the compound Isocarboxazid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in hot water2.24e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) characterized by its isoxazole and benzylhydrazine moieties [1]. In procurement and material selection, it is primarily valued as a potent active pharmaceutical ingredient (API) and a critical reference standard in neuropharmacology and enzyme inhibition assays. Unlike newer reversible inhibitors, isocarboxazid forms a permanent covalent bond with both MAO-A and MAO-B, making it an essential tool for studying long-term monoamine modulation [1]. It presents as a white crystalline powder that is slightly soluble in water but freely soluble in alcohol, necessitating specific solvent selection during formulation . Its unique metabolic breakdown into benzylhydrazine distinguishes it from other MAOIs, driving its specific utility in targeted metabolic tracking and novel drug repurposing screens [1].

Substituting isocarboxazid with other MAOIs, such as phenelzine or tranylcypromine, fundamentally alters assay outcomes and formulation requirements. While phenelzine shares the hydrazine classification, it exhibits vastly inferior inhibitory action against off-target enzymes like bacterial β-glucuronidase [1] and produces different downstream metabolites (phenylacetic acid versus isocarboxazid's benzylhydrazine). Conversely, substituting with non-hydrazine MAOIs like tranylcypromine eliminates the specific hydrolytic degradation pathway that yields free hydrazine, rendering the substitute useless for QA/QC method development targeting genotoxic impurities [2]. Furthermore, compared to older analogs like iproniazid, isocarboxazid offers a significantly improved hepatotoxicity profile, meaning legacy substitutions introduce unacceptable in vivo toxicity variables [3].

Superior Potency in Bacterial β-Glucuronidase (GUS) Inhibition

Recent drug repurposing screens have identified isocarboxazid as a highly potent inhibitor of bacterial β-glucuronidase (GUS), an enzyme responsible for the reactivation of toxic drug metabolites in the gut. In purified E. coli GUS enzyme assays, isocarboxazid demonstrated an IC50 of 128 ± 56 nM. In stark contrast, the closely related hydrazine MAOI phenelzine was significantly weaker, exhibiting an IC50 of 2,300 nM [1]. This ~18-fold difference in potency highlights that the hydrazine group alone is insufficient for this activity, making isocarboxazid structurally unique for this application.

Evidence DimensionBacterial GUS Inhibition (IC50)
Target Compound Data128 ± 56 nM
Comparator Or BaselinePhenelzine (2,300 nM)
Quantified Difference~18-fold higher inhibitory potency
ConditionsPurified E. coli GUS enzyme assay

Critical for researchers procuring compounds for microbiome-mediated toxicity studies, where isocarboxazid vastly outperforms phenelzine.

Favorable Hepatotoxicity Profile vs. Legacy Hydrazines

The development and procurement of isocarboxazid were historically driven by the need to mitigate the severe hepatic necrosis associated with earlier hydrazine MAOIs. While iproniazid was withdrawn due to high rates of fatal hepatotoxicity, isocarboxazid achieves equivalent MAO inhibition at lower therapeutic doses with only rare, transient aminotransferase elevations [1]. The distinct metabolic pathway of isocarboxazid, which yields benzylhydrazine rather than the highly reactive intermediates of iproniazid, underpins this improved safety margin [2].

Evidence DimensionIncidence of severe hepatic necrosis
Target Compound DataRare/transient aminotransferase elevation
Comparator Or BaselineIproniazid (High incidence of severe/fatal hepatotoxicity)
Quantified DifferenceEquivalent MAO inhibition with significantly reduced severe liver toxicity
ConditionsClinical and in vivo hepatotoxicity tracking

Essential for selecting a hydrazine-class MAOI for long-term in vivo models where baseline liver toxicity must be minimized.

Hydrolytic Degradation and QA/QC Method Relevance

In pharmaceutical manufacturing and stability testing, the hydrolytic cleavage of APIs is a critical procurement consideration. Isocarboxazid, along with phenelzine, is uniquely prone to hydrolytic degradation that produces free hydrazine and benzylhydrazine as principal impurities [1]. Non-hydrazine MAOIs like tranylcypromine do not undergo this specific degradation. Consequently, isocarboxazid serves as an indispensable positive control and reference standard for validating GC and HPLC-MS/MS analytical methods designed to quantify genotoxic hydrazine impurities at the parts-per-million level in pharmaceutical formulations [2].

Evidence DimensionHydrolytic degradation products
Target Compound DataProduces free hydrazine and benzylhydrazine
Comparator Or BaselineTranylcypromine (Does not produce hydrazine)
Quantified DifferenceAbsolute structural divergence in degradation pathways
ConditionsAPI storage and tablet formulation stability testing

Dictates the procurement of isocarboxazid as a mandatory reference standard for QA/QC labs validating hydrazine impurity detection methods.

MAO-A Binding Efficiency and Structural Scaffolding

Computational docking and in vitro binding studies demonstrate that isocarboxazid possesses highly favorable binding energy and interacting amino acid profiles for the MAO-A active site, comparable to standard reversible inhibitors like moclobemide. In identical models, phenelzine showed poor binding energy and could not be proposed for optimized enzyme inhibition [1]. Because of this superior active-site fit, the isocarboxazid structure (specifically its isoxazole-N-acylhydrazone core) is actively utilized as a prototype scaffold to synthesize novel, highly potent MAO-B and MAO-A inhibitors with nanomolar affinities [2].

Evidence DimensionMAO-A binding energy and active site fit
Target Compound DataHighly favorable interaction profile (comparable to moclobemide)
Comparator Or BaselinePhenelzine (Poor binding energy profile)
Quantified DifferenceSuperior structural alignment for optimized MAO-A inhibition
ConditionsLigand-receptor complex formation and in vitro docking studies

Guides medicinal chemists to select isocarboxazid over phenelzine as the foundational scaffold for designing next-generation MAO inhibitors.

Microbiome-Modulating Therapeutics Research

Driven by its ~18-fold higher potency over phenelzine in inhibiting bacterial β-glucuronidase, isocarboxazid is procured for advanced in vitro and in vivo models aimed at mitigating microbiome-mediated drug toxicity, such as irinotecan-induced severe diarrhea [1].

Analytical Method Development for Genotoxic Impurities

Because isocarboxazid predictably degrades into free hydrazine and benzylhydrazine under hydrolytic stress, it is utilized as a mandatory reference API for developing and validating highly sensitive GC and HPLC-MS/MS assays required for pharmaceutical QA/QC[2].

Structural Scaffolding for Novel Antidepressant Synthesis

Leveraging its superior MAO-A binding profile compared to phenelzine, the isoxazole-N-acylhydrazone core of isocarboxazid is employed as a chemical prototype by medicinal chemists to synthesize next-generation, highly selective MAO inhibitors with improved blood-brain barrier permeability [3].

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.100776666 Da

Monoisotopic Mass

231.100776666 Da

Boiling Point

394.5ºC at 760 mmHg

Heavy Atom Count

17

LogP

1.49
1.49 (LogP)
2.4

Appearance

Solid powder

Melting Point

105-106 °C
105 - 106 °C

UNII

34237V843T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isocarboxazid is indicated for the treatment of the enduring and debilitating symptoms of depression that have not responded to other antidepressant drugs. Depression is a common but serious mood disorder. The patient will present changes in its feelings, thoughts, and ability to handle everyday activities. For a mood disorder to be considered as depression, the symptoms should be present for at least two weeks.
FDA Label

Livertox Summary

Isocarboxazid is a monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Isocarboxazid therapy is associated with rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antidepressive Agents; Monoamine Oxidase Inhibitors;
Antidepressant Agents

Pharmacology

In vivo and in vitro studies demonstrated isocarboxazid-driven inhibition of MAO in the brain, heart, and liver. The reduced MAO activity, caused by isocarboxazid, results in an increased concentration of serotonin, epinephrine, norepinephrine, and dopamine in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. The increase of one or more monoamines is the basis for the antidepressant activity of MAO inhibitors like isocarboxazid.[A2219]
Isocarboxazid is a hydralazine and monoamine oxidase (MAO) inhibitor with antidepressant activity. Isocarboxazid blocks the breakdown (oxidative deamination) of biogenic amines by inhibiting MAO, thereby increasing the concentrations of norepinephrine and 5-hydroxytrytamine (5-HT) at central aminergic receptors. These neurotransmitters are involved in sustaining mood and emotions. The down-regulation of central beta-adrenergic and serotonergic receptors by chronic inhibition of MAO may also contribute to the antidepressant effects seen by isocarboxazid. (NCI05)

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AF - Monoamine oxidase inhibitors, non-selective
N06AF01 - Isocarboxazid

Mechanism of Action

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

59-63-2

Absorption Distribution and Excretion

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. These drugs are readily absorbed by the GI tract, present a low bioavailability and reach peak concentrations in 1-2 hours.
Most of the eliminated dose is found in the urine, accounting for the 42.5% of the administered dose after 24 hours. From this amount, 75% of the renally eliminated drug is in the form of hippuric acid. Another section of the eliminated dose is observed through the intestinal tract and it accounts for 22% of the administered dose after 24 hours.

Metabolism Metabolites

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. These drugs are rapidly metabolized by acetylation in the liver. As part of the metabolism, hippuric acid is a major metabolite.
Hepatic and rapid (by oxidation).

Wikipedia

Isocarboxazid

FDA Medication Guides

MARPLAN
ISOCARBOXAZID
TABLET;ORAL
VALIDUS PHARMS INC
11/08/2018

Biological Half Life

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. The isocarboxazid half-life is of little interest as it is an irreversible monoamine oxidase inhibitor. These drugs present a very short half-life of 1.5-4 hours due to rapid hepatic metabolism.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Anticholinergic medication for antipsychotic-induced tardive dyskinesia

Hanna Bergman, Karla Soares-Weiser
PMID: 29341071   DOI: 10.1002/14651858.CD000204.pub2

Abstract

Antipsychotic (neuroleptic) medication is used extensively to treat people with serious mental illnesses. However, it is associated with a wide range of adverse effects, including movement disorders. Because of this, many people treated with antipsychotic medication also receive anticholinergic drugs in order to reduce some of the associated movement side-effects. However, there is also a suggestion from animal experiments that the chronic administration of anticholinergics could cause tardive dyskinesia.
To determine whether the use or the withdrawal of anticholinergic drugs (benzhexol, benztropine, biperiden, orphenadrine, procyclidine, scopolamine, or trihexylphenidyl) are clinically effective for the treatment of people with both antipsychotic-induced tardive dyskinesia and schizophrenia or other chronic mental illnesses.
We retrieved 712 references from searching the Cochrane Schizophrenia Group's Study-Based Register of Trials including the registries of clinical trials (16 July 2015 and 26 April 2017). We also inspected references of all identified studies for further trials and contacted authors of trials for additional information.
We included reports identified in the search if they were controlled trials dealing with people with antipsychotic-induced tardive dyskinesia and schizophrenia or other chronic mental illness who had been randomly allocated to (a) anticholinergic medication versus placebo (or no intervention), (b) anticholinergic medication versus any other intervention for the treatment of tardive dyskinesia, or (c) withdrawal of anticholinergic medication versus continuation of anticholinergic medication.
We independently extracted data from included trials and we estimated risk ratios (RR) with 95% confidence intervals (CIs). We assumed that people who left early had no improvement. We assessed risk of bias and created a 'Summary of findings' table using GRADE.
The previous version of this review included no trials. We identified two trials that could be included from the 2015 and 2017 searches. They randomised 30 in- and outpatients with schizophrenia in the USA and Germany. Overall, the risk of bias was unclear, mainly due to poor reporting: allocation concealment was not described; generation of the sequence was not explicit; studies were not clearly blinded; and outcome data were not fully reported.Findings were sparse. One study reported on the primary outcomes and found that significantly more participants allocated to procyclidine (anticholinergic) had not improved to a clinically important extent compared with those allocated to isocarboxazid (MAO-inhibitor) after 40 weeks' treatment (1 RCT, n = 20; RR 4.20, 95% CI 1.40 to 12.58; very low quality evidence); that there was no evidence of a difference in the incidence of any adverse effects (1 RCT, n = 20; RR 0.33, 95% CI 0.02 to 7.32; very low quality evidence); or acceptability of treatment (measured by participants leaving the study early) (1 RCT, n = 20; RR 0.33, 95% CI 0.02 to 7.32; very low quality evidence). The other trial compared anticholinergic withdrawal with anticholinergic continuation and found no evidence of a difference in the incidence of acceptability of treatment (measured by participants leaving the study early) (1 RCT, n = 10; RR 2.14, 95% CI 0.11 to 42.52; very low quality evidence).No trials reported on social confidence, social inclusion, social networks, or personalised quality of life - outcomes designated important to patients. No studies comparing either i. anticholinergics with placebo or no treatment, or ii. studies of anticholinergic withdrawal, were found that reported on the primary outcome 'no clinically important improvement in TD symptoms and adverse events'.
Based on currently available evidence, no confident statement can be made about the effectiveness of anticholinergics to treat people with antipsychotic-induced tardive dyskinesia. The same applies for the withdrawal of such medications. Whether the withdrawal of anticholinergics may benefit people with antipsychotic-induced TD should be evaluated in a parallel-group, placebo-controlled randomised trial, with adequate sample size and at least 6 weeks of follow-up.


[The use of the monoamine oxidase inhibitor isocarboxazide in treatment-resistant depression]

Jens Knud Larsen, Lene Krogh-Nielsen, Kim Brøsen
PMID: 26692222   DOI:

Abstract

The antidepressant efficacy of isocarboxazide is well established; however, the clinical use early became restricted and today the use of isocarboxazide in Denmark is very limited. Isocarboxazide is safe when keeping a low tyramine-containing diet and avoiding concomitant treatment with certain drugs. The risk of developing oedema can be reduced by vitamin B6 treatment. Normal dosage isocarboxazide may be prescribed for all patients because isocarboxazide is not metabolized through the CYP2D6 enzyme complex like most other antidepressants. It is recommended to include isocarboxazide in the official treatment algorithms for patients who are resistant to conventional antidepressant therapy and electroconvulsive therapy.


Monoamine oxidase inhibitors revisited: what you should know

Joseph F Goldberg, Michael E Thase
PMID: 23473352   DOI: 10.4088/JCP.12ac08299

Abstract




Vitamin B6 treatment of oedema induced by mirtazapine and isocarboxazid

J K Larsen, B B Bendsen, P Bech
PMID: 21410439   DOI: 10.1111/j.1600-0447.2011.01695.x

Abstract




[Irreversible, non-selective monoamine oxidase inhibitors]

Ingrid Castberg, Olav Spigset
PMID: 19373300   DOI: 10.4045/tidsskr.09.34296

Abstract

Irreversible, non-selective monoamine oxidase (MAO) inhibitors were among the first antidepressants. No drugs in this group are currently marketed in Norway, but many physicians will see patients using them, as they can be prescribed on a named patient basis after application to the Norwegian Medicines Agency. This article presents adverse effects, interactions and precautions related to the use of these drugs.


Synthesis of novel N-substituted imidazolecarboxylic acid hydrazides as monoamine oxidase inhibitors

Farzin Hadizadeh, Razieh Ghodsi
PMID: 15784243   DOI: 10.1016/j.farmac.2004.12.007

Abstract

Novel 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides (15a,b) were synthesized as analogues of isocarboxazide, which is a known nonselective irreversible monoamine oxidase inhibitor and tested for monoamine oxidase A and B inhibitory activity. Neither of the compounds showed any inhibition of MAO B activity up to a high concentration of 100 microM. An MAO A activity was only slowly inhibited at this high concentration after prolonged incubation with either compound. This suggests any observed inhibition is not very specific.


Potential repurposing of known drugs as potent bacterial β-glucuronidase inhibitors

Syed Ahmad, Mark A Hughes, Li-An Yeh, John E Scott
PMID: 22535688   DOI: 10.1177/1087057112444927

Abstract

The active metabolite of the chemotherapeutic irinotecan, SN-38, is detoxified through glucuronidation and then excreted into the gastrointestinal tract. Intestinal bacteria convert the glucuronidated metabolite back to the toxic SN-38 using β-glucuronidase (GUS), resulting in debilitating diarrhea. Inhibiting GUS activity may relieve this side effect of irinotecan. In this study, we sought to determine whether any known drugs have GUS inhibitory activity. We screened a library of Food and Drug Administration-approved drugs with a cell-free biochemical enzyme assay using purified bacterial GUS. After triage, five drugs were confirmed to inhibit purified bacterial GUS. Three of these were the monoamine oxidase inhibitors nialamide, isocarboxazid, and phenelzine with average IC(50) values for inhibiting GUS of 71, 128, and 2300 nM, respectively. The tricyclic antidepressant amoxapine (IC(50) = 388 nM) and the antimalarial mefloquine (IC(50) = 1.2 µM) also had activity. Nialamide, isocarboxazid, and amoxapine had no significant activity against purified mammalian GUS but showed potent activity for inhibiting endogenous GUS activity in a cell-based assay using living intact Escherichia coli with average IC(50) values of 17, 336, and 119 nM, respectively. Thus, nialamide, isocarboxazid, and amoxapine have potential to be repurposed as therapeutics to reduce diarrhea associated with irinotecan chemotherapy and warrant further investigation for this use.


[Combined use of chlordiazepoxide (Contol) and isocarboxazid (Enerzer) in depressive states]

T SAKURAI, M NISHISONO
PMID: 14496239   DOI:

Abstract




PSYCHOTHERAPEUTIC DRUGS IN THE TREATMENT OF DEPRESSIONS

L E HOLLISTER, J J PRUSMACK
PMID: 15446065   DOI:

Abstract




A comparative investigation of isocarboxazid and imipramine in depressive syndromes. A second report

T ROTHMAN, H GRAYSON, J FERGUSON
PMID: 14494444   DOI:

Abstract




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